2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-methyl-3,5-diphenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4/c1-17-22(19-12-6-3-7-13-19)23-24-20(18-10-4-2-5-11-18)16-21(27(23)25-17)26-14-8-9-15-26/h2-7,10-13,16H,8-9,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWWLNBGOIKDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to optimize the synthesis process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: In biological research, 2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. These studies aim to explore its use as a therapeutic agent.
Medicine: The compound's potential medicinal applications include its use as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 439097-10-6)
- Structure : Fluorophenyl (C-5), methyl (C-2), trifluoromethyl (C-7).
- Molecular Weight : 295.23 g/mol.
- Key Differences : The trifluoromethyl group at C-7 increases lipophilicity (logP) compared to the pyrrolidine in the target compound. Fluorine substituents enhance metabolic stability and binding affinity to hydrophobic pockets in kinases .
- Activity: While specific data for this compound are unavailable, analogous 7-(trifluoromethyl) derivatives exhibit nanomolar inhibition of Pim1 kinase (e.g., IC₅₀ = 18–27 nM for compounds 10 and 11 in Scheme 5 of ).
6-Ethyl-2,5-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
- Structure : Ethyl (C-6), dimethyl (C-2,5), phenyl (C-3), piperidinyl (C-7).
- Key Differences : The piperidine ring (6-membered) at C-7 introduces greater conformational flexibility than pyrrolidine (5-membered). Ethyl and methyl groups may alter steric interactions with target proteins.
- Synthesis : Prepared via multicomponent reactions, highlighting the versatility of pyrazolo[1,5-a]pyrimidine synthetic routes .
3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines
- Examples : Compounds 6k and 6l (Scheme 4, ).
- Structure : Aryl (C-3), amine (C-5), trifluoromethyl (C-7).
- Activity : Demonstrated potent Pim1 kinase inhibition (IC₅₀ = 18–27 nM). The trifluoromethyl group enhances electron-withdrawing effects, critical for ATP-binding pocket interactions .
Structure-Activity Relationship (SAR) Insights
- Position 3 : Hydrophobic groups (e.g., phenyl in the target compound) improve binding to kinase ATP pockets. Substitution with electron-withdrawing groups (e.g., trifluoromethyl) enhances antibacterial activity in some analogs .
- Position 5 : Phenyl groups contribute to π-π stacking interactions in target proteins. In dihydropyrazolo[1,5-a]pyrimidines (e.g., compounds 4n, 4i), hydroxyl and methoxy substituents modulate solubility and hydrogen bonding .
- Position 7 : Pyrrolidine vs. piperidine or trifluoromethyl groups significantly impacts solubility and target selectivity. Pyrrolidine’s smaller ring size may reduce steric hindrance in enzymatic binding sites compared to piperidine .
Data Tables
Table 1. Structural and Physicochemical Comparison
*Calculated based on formula C₂₄H₂₃N₅.
Biological Activity
2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 284.38 g/mol. The compound features a complex structure that allows for various interactions with biological targets.
Biological Activity Overview
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a wide range of biological activities, including:
- Anticancer Activity : Various derivatives have shown promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Many compounds in this class act as selective inhibitors for enzymes such as cyclooxygenase (COX) and mycobacterial ATP synthase.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties against neurodegenerative diseases.
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds from this class have been reported to inhibit tumor growth by inducing apoptosis and cell cycle arrest in various cancer cell lines. A notable study demonstrated that certain derivatives had IC50 values in the low micromolar range against breast cancer cell lines .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 2.5 | Induces apoptosis |
| Compound B | HeLa (Cervical Cancer) | 3.0 | Cell cycle arrest |
| Compound C | A549 (Lung Cancer) | 4.0 | Inhibits cell proliferation |
Enzyme Inhibition
The compound has shown significant activity as an enzyme inhibitor. For example, it has been identified as a potent inhibitor of COX enzymes, which play a critical role in inflammation and cancer progression. Studies have reported that the compound exhibits selectivity for COX-2 over COX-1, which is beneficial for reducing side effects associated with non-selective NSAIDs .
Table 2: Enzyme Inhibition Data
| Compound Name | Target Enzyme | IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|---|
| 2-Methyl-Diphenyl | COX-2 | 0.8 | 100:1 |
| Other Derivative A | COX-1 | 80 | N/A |
Neuroprotective Effects
In addition to its anticancer properties, research has indicated that pyrazolo[1,5-a]pyrimidines may offer neuroprotective effects. A study showed that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis . The mechanism appears to involve modulation of signaling pathways related to neuroinflammation.
Case Studies
A significant case study involved testing the compound's efficacy in vivo using mouse models for cancer and neurodegenerative diseases. The results demonstrated a marked reduction in tumor size and improved cognitive function in treated groups compared to controls .
Q & A
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how are they optimized for regioselectivity?
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 5-amino-3-arylpyrazoles with β-diketones or β-ketoesters. For example, the title compound can be synthesized by refluxing 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol, followed by purification via column chromatography (petroleum ether/ethyl acetate) and recrystallization (cyclohexane) . Regioselectivity is influenced by substituent electronic effects and reaction conditions (e.g., solvent polarity, temperature). Catalysts like iodine or Lewis acids (e.g., ZnCl₂) enhance yields and selectivity for 5-methyl-4-phenyl derivatives .
Q. How is the structural characterization of pyrazolo[1,5-a]pyrimidine derivatives performed?
Key techniques include:
- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., planar fused rings with deviations <0.005 Å) and intermolecular interactions (C–H···O/N hydrogen bonds, π–π stacking) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyrrolidinyl protons at δ 1.8–2.1 ppm) .
- Mass spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]+ with <0.0003 Da error) .
- Elemental analysis : Matches calculated vs. experimental C/H/N ratios (e.g., ±0.2% tolerance) .
Q. What biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives?
These compounds exhibit diverse pharmacological properties:
Advanced Research Questions
Q. How can regioselective functionalization at position 7 be achieved in pyrazolo[1,5-a]pyrimidine derivatives?
Position 7 is highly reactive due to electron-deficient pyrimidine rings. Strategies include:
- Nucleophilic substitution : Pyrrolidin-1-yl groups are introduced via SNAr reactions using pyrrolidine in polar aprotic solvents (DMF, DMSO) at 80–100°C .
- Catalytic cross-coupling : Suzuki-Miyaura reactions install aryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hours) and improves yield by 15–20% .
Q. What computational methods optimize reaction conditions for pyrazolo[1,5-a]pyrimidine synthesis?
Quantum mechanical calculations (DFT, MP2) predict transition states and regioselectivity. For example:
- Reaction path searches : Identify low-energy pathways for cyclocondensation using Gaussian 16 .
- Solvent effect modeling : COSMO-RS simulations optimize solvent choice (e.g., ethanol vs. DMF) for yield improvement .
- Machine learning : Bayesian optimization models narrow experimental parameters (temperature, catalyst loading) with 90% fewer trials .
Q. How are crystallographic data discrepancies resolved for pyrazolo[1,5-a]pyrimidine derivatives?
Common discrepancies include:
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) due to solvent of crystallization (cyclohexane vs. ethanol) .
- Hydrogen bonding variations : C–H···O vs. C–H···N interactions alter dimerization patterns. Resolution involves:
Methodological Considerations
- Experimental Design : Use fractional factorial designs to screen variables (catalyst, solvent, temperature) for high-throughput synthesis .
- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) and crystallographic data with Mercury software .
- Contradiction Analysis : Compare antifungal IC₅₀ values across studies; discrepancies may arise from assay protocols (broth microdilution vs. agar diffusion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
